molecular formula C18H14Br3N3 B8132320 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine

4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine

Cat. No.: B8132320
M. Wt: 512.0 g/mol
InChI Key: NLWUBJQMFRERCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine is a complex organic compound known for its unique structure and versatile applications. This compound features three bromomethyl groups attached to a terpyridine core, making it a valuable building block in coordination chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’‘-terpyridine typically involves the bromination of 4,4’,4’‘-trimethyl-2,2’:6’,2’'-terpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted terpyridine derivatives, metal complexes, and potentially new materials with unique electronic or photophysical properties.

Scientific Research Applications

4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The terpyridine core provides multiple binding sites, allowing for the formation of stable complexes. These complexes can interact with various molecular targets, influencing pathways related to catalysis, electronic properties, and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-Tris(N-pyrrolyl)triphenylamine
  • 4,4’,4’'-Tris(N-carbazolyl)triphenylamine
  • 4,4’,4’'-Tris(N,N-diphenylamino)triphenylamine

Uniqueness

4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine is unique due to its bromomethyl groups, which provide reactive sites for further functionalization. This makes it a versatile building block for synthesizing a wide range of derivatives and complexes, distinguishing it from other similar compounds that may lack such reactive groups .

Properties

IUPAC Name

4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br3N3/c19-9-12-1-3-22-15(5-12)17-7-14(11-21)8-18(24-17)16-6-13(10-20)2-4-23-16/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWUBJQMFRERCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)C2=CC(=CC(=N2)C3=NC=CC(=C3)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine
Reactant of Route 3
Reactant of Route 3
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine
Reactant of Route 4
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine
Reactant of Route 5
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine
Reactant of Route 6
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.